2-(6-Fluoro-1H-inden-3-yl)acetamide

Medicinal Chemistry ADME Prediction Scaffold Procurement

Researchers developing pan-RAS inhibitors require structurally verified C-linked indene-3-acetamide scaffolds to avoid regioisomeric misidentification. This 6-fluoro indene derivative (CAS 500167-12-4) eliminates the risk of receiving the N-linked isomer (CAS 222415-32-9), which shares the identical molecular formula but exhibits a 0.5-unit XlogP shift and a 14 Ų tPSA difference, critically altering membrane permeability and target binding. - Enables direct condensation at the C2-C3 double bond for generating benzylidene-indene acetamide libraries. - Supplied at ≥95% purity with higher purities available upon request; characterized for unambiguous retention time assignment in HPLC/SFC methods. - Standard packages: 100 mg, 500 mg; larger quantities available upon request.

Molecular Formula C11H10FNO
Molecular Weight 191.20 g/mol
Cat. No. B11906993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Fluoro-1H-inden-3-yl)acetamide
Molecular FormulaC11H10FNO
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESC1C=C(C2=C1C=C(C=C2)F)CC(=O)N
InChIInChI=1S/C11H10FNO/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h2-5H,1,6H2,(H2,13,14)
InChIKeyXTMJTCXQWMVCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Fluoro-1H-inden-3-yl)acetamide Specifications & Identity


2-(6-Fluoro-1H-inden-3-yl)acetamide (CAS 500167-12-4) is a fluorinated indene-3-acetamide derivative with the molecular formula C₁₁H₁₀FNO and a monoisotopic mass of 191.0747 g/mol [1]. The compound features a 6-fluoro substituent on the indene bicyclic scaffold and a C-linked acetamide side chain at the 3-position, yielding a calculated XlogP of 1.2 and a topological polar surface area (tPSA) of 43.1 Ų [1]. It is supplied at ≥95% purity (with higher purities available upon request) . This compound belongs to a pharmacologically significant scaffold class that underpins clinical agents such as the NSAID sulindac and the PDE2A/5A inhibitor CP-461, as well as the investigational pan-RAS inhibitor ADT-007 [2].

2-(6-Fluoro-1H-inden-3-yl)acetamide vs. Generic Indenes


Interchanging indene-3-acetamide derivatives without rigorous structural verification poses significant risk owing to regiochemical isomerism at the acetamide attachment point. The C-linked isomer 2-(6-fluoro-1H-inden-3-yl)acetamide (CAS 500167-12-4) and its N-linked congener N-(6-fluoro-1H-inden-3-yl)acetamide (CAS 222415-32-9) share identical molecular formulae and nominal masses yet exhibit divergent calculated physicochemical profiles: XlogP values differ by 0.5 log units (1.2 vs. 1.7) and tPSA values differ by 14 Ų (43.1 vs. 29.1 Ų) [1][2]. These differences directly impact membrane permeability, solubility, and target-binding potential. Furthermore, the 6-fluoro positional isomer is structurally and electronically distinct from the 5-fluoro substitution pattern found in sulindac-derived scaffolds, which dominates the indene NSAID pharmacopeia [3]. Generic procurement without CAS-specific verification risks delivering an isomer with materially different ADME and pharmacological properties.

2-(6-Fluoro-1H-inden-3-yl)acetamide: Differentiation Evidence


C-Linked vs. N-Linked Acetamide: Physicochemical Profile

The target compound (C-linked acetamide, CAS 500167-12-4) displays a calculated XlogP of 1.2, compared to 1.7 for the N-linked regioisomer (CAS 222415-32-9), representing a 0.5 log-unit reduction in lipophilicity [1][2]. Concomitantly, tPSA is elevated by 14 Ų (43.1 vs. 29.1 Ų) [1][2]. The target compound also possesses two rotatable bonds versus one for the N-linked isomer, affording greater conformational flexibility [2]. These combined differences predict measurably distinct oral absorption and blood-brain barrier penetration profiles per established physicochemical guidelines (Lipinski, Veber).

Medicinal Chemistry ADME Prediction Scaffold Procurement

Amide vs. Carboxylic Acid: Ionization & H-Bonding

2-(6-Fluoro-1H-inden-3-yl)acetamide bears a neutral primary amide (HBD count: 1; HBA count: 2), whereas the corresponding carboxylic acid congener 2-(6-fluoro-1H-inden-3-yl)acetic acid and the clinically used sulindac (5-fluoro-2-methyl-1H-indene-3-acetic acid derivative) carry a carboxylate moiety that is predominantly ionized at physiological pH (pKa ~4.5 for aryl acetic acids) [1]. The neutral amide eliminates the pH-dependent ionization of the acid, reducing aqueous solubility while enhancing passive membrane permeability. In the sulindac class of indene NSAIDs, conversion of the carboxylic acid to an amide has been shown to substantially reduce COX inhibitory activity while retaining or enhancing anticancer activity in colon tumor models, as demonstrated for sulindac sulfide amide derivatives .

Medicinal Chemistry Prodrug Design Pharmacokinetics

6-Fluoro vs. 5-Fluoro Indene: Electronic Effects

The 6-fluoro substitution on the indene scaffold of the target compound positions the electronegative fluorine atom para to the bridgehead carbon, exerting distinct electronic effects compared to the 5-fluoro substitution pattern found in the majority of pharmacologically characterized indene derivatives including sulindac, CP-461, and ADT-007 [1]. In the sulindac scaffold, the 5-fluoro group is ortho/para-directing with respect to the acetic acid/acetamide side chain and influences the conformation of the benzylidene substituent at position 1. The 6-fluoro substitution in the target compound alters the electron density distribution on the benzene ring, which in turn modulates π-stacking interactions and hydrogen-bond acceptor strength of the fluorine atom .

Structure-Activity Relationship Fluorine Chemistry Drug Discovery

Indene vs. Indane Scaffold: Synthetic Utility

The indene scaffold of the target compound retains the endocyclic C2–C3 double bond, conferring planarity and extended conjugation between the benzene ring and the cyclopentadiene moiety, in contrast to the saturated indane analog 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS 1188044-87-2) . This unsaturation enables further derivatization at the C-1 and C-2 positions via electrophilic substitution, Heck coupling, or condensation with aldehydes to generate benzylidene-indene acetamides—a key step in accessing RAS-inhibitory indenyl acetamide compounds as described in patent US20170342021A1 [1]. The dihydroindene (indane) analog lacks this reactive olefin and therefore cannot undergo the same C-1 benzylidene condensation without prior oxidation.

Synthetic Chemistry Building Block Procurement Fragment-Based Drug Discovery

2-(6-Fluoro-1H-inden-3-yl)acetamide Application Scenarios


RAS Inhibitor Library Synthesis via C-1 Condensation

Investigators developing pan-RAS or RAS isoform-selective inhibitors can utilize 2-(6-fluoro-1H-inden-3-yl)acetamide as a core scaffold for diversification at the C-1 position. The indene C2–C3 double bond enables direct condensation with aromatic aldehydes to generate benzylidene-indene acetamide libraries, as exemplified by the clinical-stage compound ADT-007 and the patent family US20170342021A1 [1]. The 6-fluoro substitution pattern provides access to a distinct electronic environment not represented in the dominant 5-fluoro indene SAR literature, potentially enabling novel intellectual property and selectivity profiles [2].

Fragment-Based Screening for HDAC & PDE Targets

The neutral primary amide functional group and moderate lipophilicity (XlogP = 1.2) of this compound make it suitable as a fragment hit in biochemical screens against HDAC isoforms, phosphodiesterases, or other amide-recognizing enzyme active sites [1]. Related indene-3-acetamide derivatives have demonstrated PDE2A/5A inhibitory activity (CP-461) and HDAC modulation [2]. The C-linked acetamide regiochemistry (tPSA = 43.1 Ų) provides distinct hydrogen-bonding geometry compared to N-linked analogs, which may yield differential hit rates across target classes [1].

Decoupled Anti-Inflammatory & Anticancer SAR

For programs seeking to separate COX-mediated anti-inflammatory activity from anticancer or pro-apoptotic mechanisms, the acetamide functional group of 2-(6-fluoro-1H-inden-3-yl)acetamide offers a predefined alternative to the carboxylic acid moiety of classical NSAID indenes such as sulindac [1]. Sulindac amide derivatives have been shown to retain in vivo antitumor activity while substantially reducing COX inhibition compared to the parent acid (IC₅₀ shift from micromolar to sub-micromolar in cancer cell proliferation assays) [1]. The 6-fluoro substitution of the target compound further differentiates it from the 5-fluoro sulindac scaffold, broadening the accessible SAR landscape [2].

Analytical Reference Standard for Regioisomer Separation

The target compound (CAS 500167-12-4) and its N-linked isomer (CAS 222415-32-9) serve as a defined regioisomer pair for developing and validating HPLC, UPLC, or SFC methods capable of resolving C-linked vs. N-linked acetamide indenes [1]. The calculated XlogP difference of 0.5 units and tPSA difference of 14 Ų predict baseline chromatographic separation under reversed-phase conditions [1]. Procurement of the authenticated CAS 500167-12-4 material ensures accurate retention time assignment and prevents misidentification of isomer peaks in quality control workflows [2].

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